molecular formula C14H20N4O3 B7072631 N,N-dimethyl-1-(6-methyl-5-nitropyridin-2-yl)piperidine-3-carboxamide

N,N-dimethyl-1-(6-methyl-5-nitropyridin-2-yl)piperidine-3-carboxamide

Cat. No.: B7072631
M. Wt: 292.33 g/mol
InChI Key: FIOXFIBJXHYVJW-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(6-methyl-5-nitropyridin-2-yl)piperidine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a nitropyridine moiety

Properties

IUPAC Name

N,N-dimethyl-1-(6-methyl-5-nitropyridin-2-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-10-12(18(20)21)6-7-13(15-10)17-8-4-5-11(9-17)14(19)16(2)3/h6-7,11H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOXFIBJXHYVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCC(C2)C(=O)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(6-methyl-5-nitropyridin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the nitration of 2-chloro-6-methylpyridine to introduce the nitro group This is followed by a substitution reaction with piperidine to form the piperidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(6-methyl-5-nitropyridin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of N,N-dimethyl-1-(6-methyl-5-aminopyridin-2-yl)piperidine-3-carboxamide.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N,N-dimethyl-1-(6-methyl-5-nitropyridin-2-yl)piperidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the interactions of nitroaromatic compounds with biological systems. It may serve as a model compound for investigating the metabolic pathways and toxicity of nitroaromatic compounds.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The nitro group can be modified to enhance biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(6-methyl-5-nitropyridin-2-yl)piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also interact with specific receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-5-nitropyridin-2-amine
  • N,N-dimethyl-1-(5-nitropyridin-2-yl)piperidine-3-carboxamide
  • N,N-dimethyl-1-(6-methyl-4-nitropyridin-2-yl)piperidine-3-carboxamide

Uniqueness

N,N-dimethyl-1-(6-methyl-5-nitropyridin-2-yl)piperidine-3-carboxamide is unique due to the specific positioning of the nitro group and the methyl substitution on the pyridine ring. This structural arrangement can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the piperidine ring also adds to its uniqueness, providing additional sites for chemical modification and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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